

Spectral Analysis of Cyclohexanebutanal, 2-oxo-: A Technical Guide

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Compound of Interest

Compound Name: Cyclohexanebutanal, 2-oxo-

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for **Cyclohexanebutanal, 2-oxo-**, a bifunctional organic molecule containing both a ketone and an aldehyde. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages data from structural analogs and established principles of spectroscopic analysis to predict the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for **Cyclohexanebutanal, 2-oxo-**. These predictions are based on the analysis of its constituent functional groups—a cyclohexane ring, an aliphatic chain, a ketone, and an aldehyde—and comparison with spectral data of analogous compounds such as 4-cyclohexylbutanal and 2-oxobutanal.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~9.6	Singlet	1H	Aldehydic proton (-CHO)
~2.8	Triplet	2H	Methylene protons alpha to the aldehyde (-CH ₂ CHO)
~2.5	Triplet	2H	Methylene protons alpha to the ketone (-CH ₂ CO-)
~1.6 - 1.8	Multiplet	5H	Cyclohexyl protons (methine and some methylene)
~0.9 - 1.3	Multiplet	6H	Cyclohexyl protons (remaining methylene)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~205	Ketonic carbonyl carbon (C=O)
~200	Aldehydic carbonyl carbon (C=O)
~45	Methylene carbon alpha to the aldehyde
~40	Methylene carbon alpha to the ketone
~35	Cyclohexyl methine carbon
~33	Methylene carbon beta to the carbonyls
~26	Cyclohexyl methylene carbons
~25	Cyclohexyl methylene carbon

Table 3: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2920, ~2850	Strong	C-H stretching (cyclohexyl and aliphatic)
~2720	Medium	C-H stretching (aldehydic)
~1725	Strong	C=O stretching (ketonic)
~1710	Strong	C=O stretching (aldehydic)
~1450	Medium	C-H bending (methylene)

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
182	Molecular Ion [M] ⁺
153	Loss of CHO (aldehyde group)
125	Loss of C ₄ H ₅ O (butyraldehyde fragment)
99	Cleavage alpha to the ketone
83	Cyclohexyl cation
55	Aliphatic fragment
29	CHO ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR, IR, and MS data for a small organic molecule like **Cyclohexanebutanal, 2-oxo-**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.^[1] For quantitative NMR, an internal standard such as tetramethylsilane (TMS) may be added.

- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire a one-dimensional ^1H NMR spectrum using a standard pulse sequence.
 - Typically, 16-64 scans are sufficient for a sample of this concentration.
 - Process the data by applying a Fourier transform, phase correction, and baseline correction.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional ^{13}C NMR spectrum with proton decoupling.
 - A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ^{13}C .
 - Process the data similarly to the ^1H spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
 - Solution: Dissolve the sample in a suitable solvent (e.g., CCl_4 , CHCl_3) that has minimal IR absorption in the regions of interest.
 - ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder or the pure solvent.

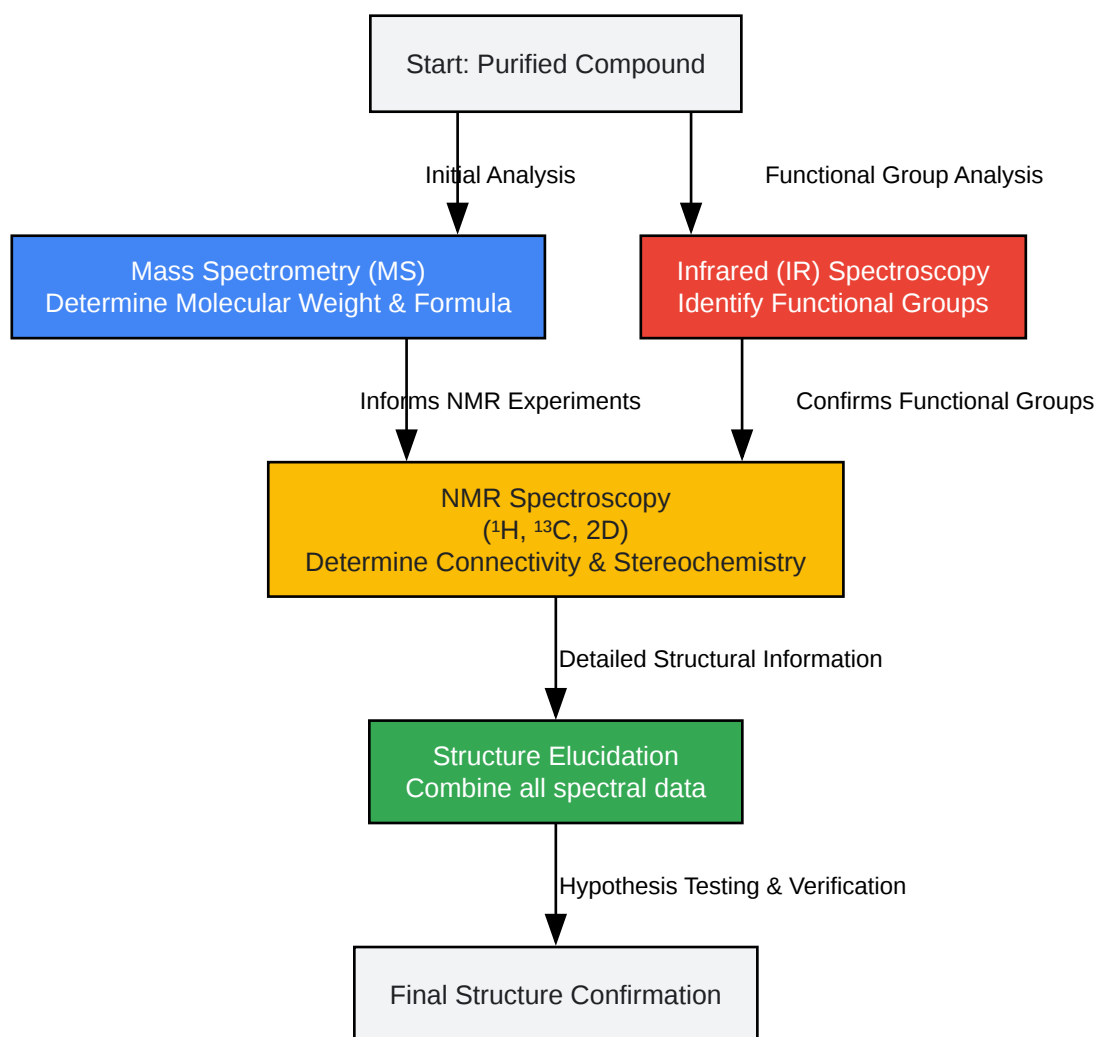
- Record the sample spectrum.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Typically, spectra are collected over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Introduction:
 - Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample into a GC system coupled to a mass spectrometer. The GC will separate the compound from any impurities before it enters the MS.
 - Direct Infusion: Introduce a solution of the sample directly into the ion source of the mass spectrometer.
- Ionization:
 - Electron Ionization (EI): This is a common technique for GC-MS and provides a characteristic fragmentation pattern.
 - Electrospray Ionization (ESI): This is a softer ionization technique often used for direct infusion, which may result in a more prominent molecular ion peak.
- Mass Analysis:
 - A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier or other detector records the abundance of each ion.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectral analysis of a novel or uncharacterized compound.



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Caption: A flowchart illustrating the typical workflow for elucidating the structure of an organic compound using various spectroscopic techniques.

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References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

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